REACTION_CXSMILES
|
[N+:1]([O-:4])([O-])=[O:2].[K+].[CH3:6][O:7][C:8]1[C:13]2[CH2:14][CH2:15][CH2:16][C:17](=[O:19])[CH2:18][C:12]=2[CH:11]=[CH:10][CH:9]=1>C(#N)C.FC(F)(F)C(OC(=O)C(F)(F)F)=O>[CH3:6][O:7][C:8]1[C:13]2[CH2:14][CH2:15][CH2:16][C:17](=[O:19])[CH2:18][C:12]=2[CH:11]=[CH:10][C:9]=1[N+:1]([O-:4])=[O:2] |f:0.1|
|
Name
|
potassium nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC2=C1CCCC(C2)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
TEMPERATURE
|
Details
|
without heat on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
MeOH was added
|
Type
|
STIRRING
|
Details
|
stirred briefly
|
Type
|
CUSTOM
|
Details
|
by partitioning between dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Mg2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by chromatography ISCO (330 g silica cartridge: gradient elution−10 to 50% EA:HEX over 60 minutes)
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
affording two isomers
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC2=C1CCCC(C2)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 34.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |